Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is a complex organophosphate compound It is characterized by the presence of magnesium ions coordinated with phosphonatooxy groups attached to pentane-1,5-diol and propane-1,2-diol backbones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol typically involves the reaction of magnesium salts with phosphonatooxy derivatives of pentane-1,5-diol and propane-1,2-diol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of magnesium ions with the phosphonate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction may produce lower oxidation state phosphonates .
Scientific Research Applications
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphonatooxy groups, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diol: Used as a plasticizer and solvent.
Propane-1,2-diol: Commonly used in dermatological preparations and as a solvent.
Magnesium glycerophosphate: Used in dietary supplements and as a pharmaceutical ingredient.
Uniqueness
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is unique due to its specific coordination of magnesium ions with phosphonatooxy groups, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized applications where such coordination is beneficial .
Properties
CAS No. |
143007-63-0 |
---|---|
Molecular Formula |
C8H18Mg2O12P2 |
Molecular Weight |
416.78 g/mol |
IUPAC Name |
dimagnesium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C5H13O6P.C3H9O6P.2Mg/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
InChI Key |
XGDVUQNUPQFIPY-UHFFFAOYSA-J |
Canonical SMILES |
C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.